![molecular formula C18H19FN2O4S B7706016 N-[2-(cyclohex-1-en-1-yl)ethyl]-4-methoxy-3-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B7706016.png)
N-[2-(cyclohex-1-en-1-yl)ethyl]-4-methoxy-3-(pyrrolidine-1-sulfonyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(cyclohex-1-en-1-yl)ethyl]-4-methoxy-3-(pyrrolidine-1-sulfonyl)benzamide, also known as CHESB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. CHESB is a potent inhibitor of the enzyme protein kinase B (PKB/Akt), which is involved in various cellular processes, including cell proliferation, survival, and metabolism.
作用机制
N-[2-(cyclohex-1-en-1-yl)ethyl]-4-methoxy-3-(pyrrolidine-1-sulfonyl)benzamide inhibits PKB/Akt by binding to its active site and preventing substrate binding. This inhibition leads to a decrease in downstream signaling pathways, including the mTOR pathway, which is involved in cell growth and proliferation. N-[2-(cyclohex-1-en-1-yl)ethyl]-4-methoxy-3-(pyrrolidine-1-sulfonyl)benzamide has also been shown to induce apoptosis in cancer cells by inhibiting the anti-apoptotic protein Mcl-1, which is regulated by PKB/Akt.
Biochemical and Physiological Effects:
N-[2-(cyclohex-1-en-1-yl)ethyl]-4-methoxy-3-(pyrrolidine-1-sulfonyl)benzamide has been shown to have potent anti-cancer effects in vitro and in vivo. It has been shown to induce apoptosis in a variety of cancer cell lines, including lung, breast, and prostate cancer cells. N-[2-(cyclohex-1-en-1-yl)ethyl]-4-methoxy-3-(pyrrolidine-1-sulfonyl)benzamide has also been shown to inhibit tumor growth in mouse models of breast and prostate cancer. In addition to its anti-cancer effects, N-[2-(cyclohex-1-en-1-yl)ethyl]-4-methoxy-3-(pyrrolidine-1-sulfonyl)benzamide has also been shown to improve insulin sensitivity in obese mice, making it a potential treatment for type 2 diabetes.
实验室实验的优点和局限性
One of the main advantages of using N-[2-(cyclohex-1-en-1-yl)ethyl]-4-methoxy-3-(pyrrolidine-1-sulfonyl)benzamide in lab experiments is its potency and specificity for PKB/Akt inhibition. This allows researchers to study the function of this enzyme in disease states and identify potential therapeutic targets. However, N-[2-(cyclohex-1-en-1-yl)ethyl]-4-methoxy-3-(pyrrolidine-1-sulfonyl)benzamide has some limitations, including its poor solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, N-[2-(cyclohex-1-en-1-yl)ethyl]-4-methoxy-3-(pyrrolidine-1-sulfonyl)benzamide has not been extensively studied in humans, so its safety and efficacy in clinical settings are not yet known.
未来方向
There are many potential future directions for N-[2-(cyclohex-1-en-1-yl)ethyl]-4-methoxy-3-(pyrrolidine-1-sulfonyl)benzamide research. One area of interest is the development of more potent and selective PKB/Akt inhibitors based on the structure of N-[2-(cyclohex-1-en-1-yl)ethyl]-4-methoxy-3-(pyrrolidine-1-sulfonyl)benzamide. Another area of interest is the investigation of the role of PKB/Akt in other diseases, such as neurodegenerative disorders and inflammatory diseases. Additionally, the safety and efficacy of N-[2-(cyclohex-1-en-1-yl)ethyl]-4-methoxy-3-(pyrrolidine-1-sulfonyl)benzamide in clinical settings should be further investigated to determine its potential as a therapeutic agent for cancer and diabetes.
合成方法
The synthesis of N-[2-(cyclohex-1-en-1-yl)ethyl]-4-methoxy-3-(pyrrolidine-1-sulfonyl)benzamide involves the reaction of 4-methoxy-3-(pyrrolidine-1-sulfonyl)benzoic acid with cyclohexene in the presence of a palladium catalyst. The resulting product is then treated with ethylene oxide to form N-[2-(cyclohex-1-en-1-yl)ethyl]-4-methoxy-3-(pyrrolidine-1-sulfonyl)benzamide. The overall yield of this synthesis method is around 40%, making it a relatively efficient process.
科学研究应用
N-[2-(cyclohex-1-en-1-yl)ethyl]-4-methoxy-3-(pyrrolidine-1-sulfonyl)benzamide has been used extensively in scientific research to investigate the role of PKB/Akt in various cellular processes. PKB/Akt is a key regulator of cell survival and proliferation, and its dysregulation is associated with various diseases, including cancer, diabetes, and cardiovascular disease. N-[2-(cyclohex-1-en-1-yl)ethyl]-4-methoxy-3-(pyrrolidine-1-sulfonyl)benzamide has been shown to inhibit PKB/Akt activity in vitro and in vivo, making it a valuable tool for studying the function of this enzyme in disease states.
属性
IUPAC Name |
N-(3-fluorophenyl)-4-methoxy-3-pyrrolidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O4S/c1-25-16-8-7-13(18(22)20-15-6-4-5-14(19)12-15)11-17(16)26(23,24)21-9-2-3-10-21/h4-8,11-12H,2-3,9-10H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQSAWRBRUBGEOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC(=CC=C2)F)S(=O)(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

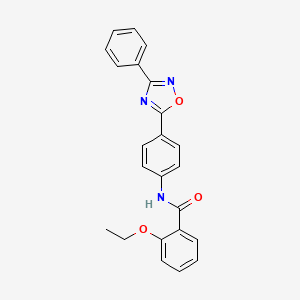
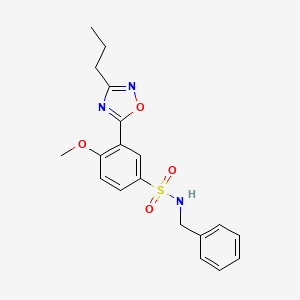


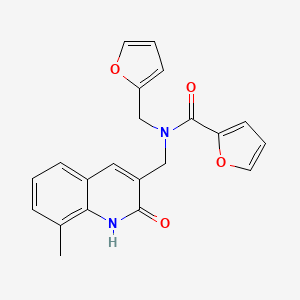
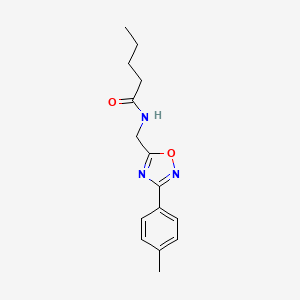
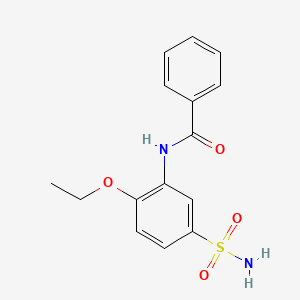

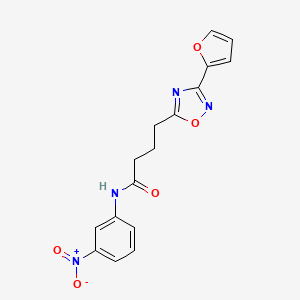
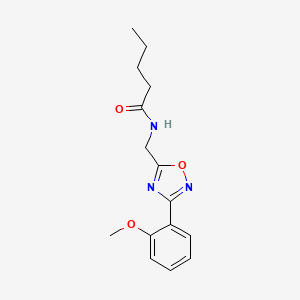
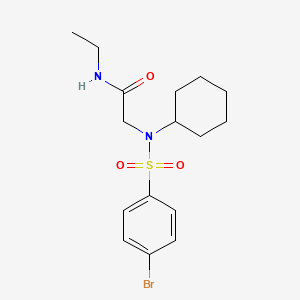
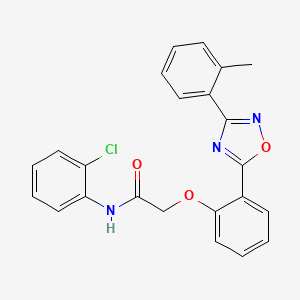
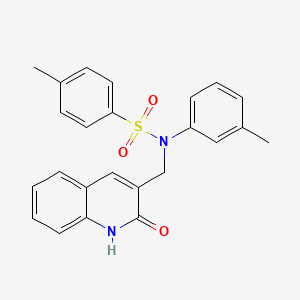
![N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)pentanamide](/img/structure/B7706040.png)